5-(Methylthio)pyridine-3-boronic acid

Catalog No.
S1903412
CAS No.
477251-98-2
M.F
C6H8BNO2S
M. Wt
169.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Methylthio)pyridine-3-boronic acid

CAS Number

477251-98-2

Product Name

5-(Methylthio)pyridine-3-boronic acid

IUPAC Name

(5-methylsulfanylpyridin-3-yl)boronic acid

Molecular Formula

C6H8BNO2S

Molecular Weight

169.01 g/mol

InChI

InChI=1S/C6H8BNO2S/c1-11-6-2-5(7(9)10)3-8-4-6/h2-4,9-10H,1H3

InChI Key

QNLQSEKMIZSQOG-UHFFFAOYSA-N

SMILES

B(C1=CC(=CN=C1)SC)(O)O

Canonical SMILES

B(C1=CC(=CN=C1)SC)(O)O
  • Precursor in Suzuki-Miyaura Coupling Reactions

    -MTPBA can be used as a key building block in Suzuki-Miyaura coupling reactions. These reactions are a type of cross-coupling reaction widely used in organic synthesis for the formation of carbon-carbon bonds. The boronic acid group of 5-MTPBA readily reacts with various organic halides or esters in the presence of a palladium catalyst to form new carbon-carbon bonds. This allows researchers to create complex organic molecules with the 5-(methylthio)pyridine-3-yl moiety incorporated into the structure [1].

  • Synthesis of Pharmaceutically Active Compounds

    The incorporation of the 5-(methylthio)pyridine-3-yl group into the structure of various drug candidates has been explored due to its potential impact on the biological properties of the molecule. The presence of the pyridine ring can influence factors like binding affinity to target receptors and overall pharmacokinetic profile [2]. Research has shown 5-MTPBA as a useful precursor for the synthesis of potential anticonvulsant agents [3].

Further information:

While detailed information on the specific applications of 5-(Methylthio)pyridine-3-boronic acid may require access to scientific databases, these resources provide a general overview of its use in medicinal chemistry:

  • [1] Suzuki-Miyaura Coupling Reaction: Experimental Methods in Organic Synthesis:
  • [2] Pyridine Ring in Medicinal Chemistry: Journal of Medicinal Chemistry
  • [3] Synthesis of Anticonvulsant Agents: European Journal of Medicinal Chemistry:

5-(Methylthio)pyridine-3-boronic acid is an organoboron compound with the molecular formula C6H8BNO2S\text{C}_6\text{H}_8\text{BNO}_2\text{S} and a molecular weight of 169.01 g/mol. It features a pyridine ring substituted with a methylthio group and a boronic acid functional group, which makes it significant in organic synthesis and medicinal chemistry. The compound is known for its role in various

  • Wear gloves, safety glasses, and a lab coat when handling the compound [].
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Store the compound in a cool, dry place away from light and moisture [].
, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
  • Reduction: It can be reduced to yield corresponding borane derivatives.
  • Substitution Reactions: Particularly notable is its involvement in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for substitution and various oxidizing agents like hydrogen peroxide for oxidation processes.

Research indicates that 5-(Methylthio)pyridine-3-boronic acid may have potential biological activities, particularly in the realm of cancer treatment. Its application in boron neutron capture therapy (BNCT) is being explored, where boron-containing compounds are targeted by thermal neutrons to produce localized radiation damage to tumor cells. This specificity could make it a valuable candidate for targeted cancer therapies.

The synthesis of 5-(Methylthio)pyridine-3-boronic acid typically involves the reaction of 5-(methylthio)pyridine with boron-containing reagents. A common synthetic route is through the Suzuki-Miyaura coupling reaction, which employs palladium catalysts under specific reaction conditions to facilitate the formation of the desired product. Industrial production may involve optimizing these reactions for yield and purity, often incorporating purification steps such as recrystallization or chromatography.

5-(Methylthio)pyridine-3-boronic acid has several applications:

  • Organic Synthesis: It serves as a reagent in various organic transformations, particularly in forming carbon-carbon bonds through cross-coupling reactions.
  • Material Science: The compound is utilized in the synthesis of advanced materials and polymers due to its reactivity.
  • Pharmaceutical Research: Its potential applications in medicinal chemistry, particularly in targeted therapies for cancer, are under investigation.

Several compounds share structural similarities with 5-(Methylthio)pyridine-3-boronic acid. Here are some notable examples:

Compound NameStructural Features
5-(Methylthio)pyridine-3-boronic acidContains both methyl and methylthio groups on pyridine
5-(Methylthio)pyridine-2-boronic acidLacks the methyl group at the 3-position
2-(Methylthio)pyridine-3-boronic acidLacks the methyl group at the 5-position

Uniqueness

The uniqueness of 5-(Methylthio)pyridine-3-boronic acid lies in its dual substitution on the pyridine ring (both methyl and methylthio groups), which influences its reactivity and selectivity in

Wikipedia

5-(Methylthio)pyridine-3-boronic acid

Dates

Modify: 2023-08-16

Explore Compound Types